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Maltopentose Peracetate - 70681-32-2

Maltopentose Peracetate

Catalog Number: EVT-1487337
CAS Number: 70681-32-2
Molecular Formula: C₆₄H₈₆O₄₃
Molecular Weight: 1543.34
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Product Introduction

Overview

Maltopentose Peracetate is a derivative of maltopentose, which is a saccharide composed of five glucose units linked by α(1→4) glycosidic bonds. The peracetate form indicates that each hydroxyl group on the maltopentose has been acetylated, enhancing its solubility and stability for various applications. Maltopentose itself is commonly found in malted foods and beverages and plays a significant role in the food industry due to its sweetness and functional properties.

Source

Maltopentose can be obtained from the enzymatic hydrolysis of starch, particularly from sources like barley or corn. The peracetate derivative is synthesized through acetylation processes involving acetic anhydride or acetyl chloride in the presence of a base catalyst, which facilitates the substitution of hydroxyl groups with acetyl groups.

Classification

Maltopentose Peracetate belongs to the class of oligosaccharides and is categorized under glycosides due to its structure comprising sugar units linked by glycosidic bonds. It is also classified as a carbohydrate derivative due to the modification of its hydroxyl groups.

Synthesis Analysis

Methods

The synthesis of Maltopentose Peracetate typically involves two main steps: the extraction of maltopentose and its subsequent acetylation. The general procedure includes:

  1. Extraction of Maltopentose: This can be achieved through enzymatic hydrolysis of starch, using enzymes such as alpha-amylase and glucoamylase to break down starch into smaller oligosaccharides, including maltopentose.
  2. Acetylation: The extracted maltopentose is then reacted with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine or sodium bicarbonate). This reaction replaces the hydroxyl groups with acetyl groups, resulting in Maltopentose Peracetate.

Technical Details

  • Reaction Conditions: The reaction typically occurs at elevated temperatures (around 60-80°C) and requires careful control of pH to ensure complete acetylation without degradation of the sugar backbone.
  • Purification: Post-reaction, purification techniques such as precipitation, chromatography, or recrystallization are employed to isolate Maltopentose Peracetate from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

Maltopentose Peracetate has a molecular formula of C15H28O10C_{15}H_{28}O_{10}. The structure consists of five glucose units linked together, with each unit having an acetyl group attached to its hydroxyl positions.

Data

  • Molecular Weight: Approximately 328.39 g/mol.
  • Structural Representation: The structure can be depicted as follows:
Maltopentose Peracetate=Glucose5+5Acetyl Groups\text{Maltopentose Peracetate}=\text{Glucose}_5+5\text{Acetyl Groups}

This representation highlights the repeating glucose units and their respective acetyl modifications.

Chemical Reactions Analysis

Reactions

Maltopentose Peracetate can participate in various chemical reactions typical for carbohydrates:

  1. Hydrolysis: In aqueous conditions, it can undergo hydrolysis back to maltopentose, especially under acidic conditions.
  2. Reduction: The carbonyl groups can be reduced to form sugar alcohols.
  3. Deacetylation: Under alkaline conditions or with specific enzymes, the acetyl groups can be removed, regenerating maltopentose.

Technical Details

  • Kinetics: The rate of hydrolysis can be influenced by pH and temperature, with higher temperatures generally increasing reaction rates.
  • Mechanism: Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon by water molecules, facilitated by acid or base catalysis.
Mechanism of Action

The mechanism by which Maltopentose Peracetate exerts its effects primarily involves its interaction with biological systems:

  1. Metabolism: Once ingested, Maltopentose Peracetate is hydrolyzed into maltopentose by enzymes such as amylase.
  2. Absorption: Maltopentose is then absorbed in the intestine through specific transport mechanisms involving sodium-glucose transporters.

Data

Studies indicate that oligosaccharides like maltopentose can influence gut microbiota positively, promoting beneficial bacteria growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Maltopentose Peracetate typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol due to its acetylated nature.

Chemical Properties

  • Melting Point: The melting point ranges around 150-160°C.
  • Stability: It shows stability under normal storage conditions but may degrade under prolonged exposure to heat or moisture.
Applications

Maltopentose Peracetate finds various scientific uses:

  1. Food Industry: Used as a sweetener and texturizer in food products due to its enhanced solubility.
  2. Pharmaceuticals: Acts as a stabilizer for drug formulations and can enhance bioavailability when used in drug delivery systems.
  3. Biotechnology: Utilized in research for synthesizing glycoconjugates and studying carbohydrate-protein interactions.
Introduction to Maltopentose Peracetate

Structural Definition and Chemical Nomenclature

Maltopentose peracetate is a fully acetylated derivative of maltopentose, a linear oligosaccharide composed of five D-glucose units interconnected through α-1,4-glycosidic linkages. This chemical modification involves the esterification of all free hydroxyl groups (-OH) with acetyl (-COCH₃) functionalities, fundamentally transforming the compound's physicochemical properties while retaining its carbohydrate backbone architecture. The complete acetylation yields a molecule with significantly enhanced lipophilicity and altered solubility profiles compared to the parent oligosaccharide [1] [6].

The systematic IUPAC name for maltopentose peracetate is 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranosyl-(1→4)-1,2,3,6-tetra-O-acetyl-α-D-glucopyranosyl-(1→4)-1,2,3,6-tetra-O-acetyl-α-D-glucopyranosyl-(1→4)-1,2,3,6-tetra-O-acetyl-α-D-glucopyranosyl-(1→4)-1,2,3,6-tetra-O-acetyl-β-D-glucopyranose. This nomenclature rigorously follows IUPAC carbohydrate naming conventions [3]:

  • The terminal reducing end glucose adopts the β-configuration at its anomeric center upon peracetylation
  • Internal glucose residues maintain α-configurations at their anomeric carbons
  • The "O-acetyl" prefixes specify attachment sites of acetyl groups
  • The glycosidic linkages are explicitly denoted as (1→4)
  • The "pyranosyl" descriptors confirm the six-membered ring structures

Table 1: Molecular Specifications of Maltopentose Peracetate

PropertySpecificationChemical Significance
Empirical FormulaC₅₆H₇₄O₃₆Reflects acetylation of 17 hydroxyl groups (5 glucose units × 3.4 OH groups average)
Molecular Weight1419.14 g/molHigh molecular weight characteristic of peracetylated oligosaccharides
Anomeric ConfigurationTerminal: β; Internal: αDetermines spatial orientation and reactivity at reducing and non-reducing ends
Functional GroupsAcetyl esters (17), glycosidic bonds (4), hemiacetal (1)Governs chemical reactivity and spectroscopic signatures
Glycosidic Linkagesα(1→4) between all glucose unitsMaintains maltose-series linearity and conformational flexibility

The stereochemical integrity at each anomeric center is preserved during peracetylation, with internal units retaining α-configurations due to the kinetic stability of glycosidic bonds under typical acetylation conditions (acetic anhydride/pyridine). This configuration is crucial as α-linkages impart distinct conformational preferences compared to β-anomers, influencing the molecule's overall topology and biological recognition [1] [5]. The extensive acetylation eliminates hydrogen-bonding capacity, rendering the molecule soluble in organic solvents like chloroform, dichloromethane, and acetone—a property essential for its applications in synthetic chemistry [6].

Historical Context of Discovery and Development

The development of maltopentose peracetate is intrinsically linked to advancements in oligosaccharide synthesis and carbohydrate chemistry throughout the 20th century. Maltopentose itself was first isolated as a partial enzymatic hydrolysate of starch, leveraging amylase-catalyzed degradation processes that yield defined maltooligosaccharide fractions [2]. The foundations for its chemical derivatization were laid by Emil Fischer's pioneering work on glucose structure elucidation and synthesis in the 1890s, which established the fundamental principles of carbohydrate chemistry [1].

Peracetylation as a protective strategy emerged prominently during the 1930s-1950s, paralleling developments in complex carbohydrate synthesis. Acetylation offered critical advantages: it provided crystalline derivatives suitable for purification, prevented undesired side reactions during chemical modifications, and facilitated analytical characterization through improved volatility in mass spectrometry and distinct NMR signatures [6]. Maltopentose peracetate represented an intermediate in the synthesis of longer maltooligosaccharides, where selective deprotection could regenerate hydroxyl groups for further glycosylation reactions.

Table 2: Historical Development Timeline of Maltopentose Chemistry

Time PeriodKey AdvancementContributors/Context
1890-1902Structure elucidation and synthesis of glucoseEmil Fischer (Nobel Prize 1902)
1930s-1950sDevelopment of peracetylation techniques for carbohydrate protectionHudson, Wolfrom, and Lemieux laboratories
Mid-20th CenturyEnzymatic production of maltopentose from starchIndustrial enzyme technology development
1970s-1990sApplication in glycosylation reactions and polymer synthesisAdvancements in regioselective deprotection methods
21st CenturyRole in amphiphile design for structural biologyChae et al. (MNG amphiphile development)

The transition to enzymatic production methods in the late 20th century significantly improved access to maltopentose. Microbial amylases enabled controlled starch hydrolysis, yielding maltooligosaccharide mixtures that could be fractionated to obtain maltopentose. This enzymatic approach provided higher yields than stepwise chemical synthesis while maintaining stereochemical purity [2] [4]. Peracetylation became a standard method to stabilize these oligosaccharides against enzymatic degradation and to enable their use in organic synthesis. The 2010 introduction of maltose-neopentyl glycol (MNG) amphiphiles for membrane protein crystallization marked a significant application milestone, where peracetylated maltooligosaccharides served as precursors for tailored detergent design [2].

Significance in Carbohydrate Chemistry and Biotechnology

Maltopentose peracetate occupies a strategic position at the interface of carbohydrate chemistry and biotechnology, serving multiple specialized functions:

  • Synthetic Glycosylation Intermediate: The acetyl groups provide robust protection during oligosaccharide assembly, enabling regioselective manipulations. Chemists exploit the differential reactivity of anomeric versus secondary hydroxyl groups after partial deprotection. This controlled deacetylation allows sequential glycosylation at specific positions for synthesizing complex branched oligosaccharides and glycoconjugates inaccessible through enzymatic methods alone. The crystalline nature of peracetylated intermediates facilitates purification during multi-step syntheses of structurally defined glycans for biological evaluation [1] [6].

  • Amphiphilic Scaffold Design: Maltopentose peracetate derivatives serve as hydrophilic headgroups in advanced amphiphiles like maltose-neopentyl glycol (MNG) compounds. Engineered through covalent attachment to hydrophobic tails, these amphiphiles exhibit remarkably low critical micelle concentrations (CMCs)—as low as 11 nM for lauryl maltose neopentyl glycol (LMNG). Such properties are indispensable for membrane protein structural biology, where they solubilize and stabilize G-protein-coupled receptors, ion channels, and transporters for X-ray crystallography and cryo-EM studies [2]. The peracetylated precursor allows modular chemical modification before final deprotection to yield functional amphiphiles.

  • Bioconjugation and Material Science: The terminal reducing end of partially deacetylated maltopentose derivatives can be chemically converted to form stable linkages with proteins, lipids, or synthetic polymers. This enables the creation of neoglycoconjugates for vaccine development, diagnostic probes, and targeted drug delivery systems. Additionally, the molecule serves as a macroinitiator for ring-opening polymerization to generate starch-mimetic polymers with controlled architectures. Researchers have leveraged these properties to design carbohydrate-based materials with tunable hydrophilicity and enzymatic degradability [1] [6].

Table 3: Key Applications of Maltopentose Peracetate

Application DomainSpecific UtilityMechanistic Basis
Synthetic ChemistryProtected intermediate for oligosaccharide assemblyAcetyl groups permit regioselective deprotection and glycosylation
Structural BiologyPrecursor for MNG amphiphiles (e.g., LMNG, DMNG)Self-assembles into stable micelles that solubilize membrane proteins
Drug DeliveryHydrolyzable conjugate for controlled drug releaseEster bonds provide controlled enzymatic hydrolysis in physiological environments
Polymer ScienceMacroinitiator for starch-mimetic polymersTerminal hydroxyl enables initiation of lactone/glycolide polymerization
Analytical ScienceChromatographic standard for oligosaccharide analysisEnhanced detectability in HPLC/GC-MS due to increased hydrophobicity

The compound exemplifies the strategic application of protective group chemistry in carbohydrate science. By transforming polar hydroxyl groups into non-polar esters, peracetylation converts hydrophilic oligosaccharides into organosoluble derivatives compatible with organic reaction conditions. This transformation bridges the gap between enzymatic oligosaccharide production (which excels at stereocontrol) and chemical synthesis (which offers flexibility in creating non-natural linkages and conjugates). The enduring utility of maltopentose peracetate underscores how targeted chemical modification of natural oligosaccharides generates derivatives with expanded functionality across chemical, biological, and materials science domains [1] [2] [6].

Properties

CAS Number

70681-32-2

Product Name

Maltopentose Peracetate

Molecular Formula

C₆₄H₈₆O₄₃

Molecular Weight

1543.34

Synonyms

Peracetyl maltopentaose; Heptadecaacetyl-D-maltopentaose; O-2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-D-gl

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